11-Hydroxyprogesterone is primarily produced in the adrenal glands and is involved in the synthesis of corticosteroids such as cortisol. It can be classified under the category of steroid hormones, specifically as a progestin due to its structural similarity to progesterone. Its production can also be facilitated through biotechnological methods, including microbial transformation.
The synthesis of 11-hydroxyprogesterone can be achieved through various methods, primarily involving biotransformation processes using microorganisms. Notable methods include:
The biotransformation typically involves incubating the microbial cultures with progesterone under controlled conditions, followed by extraction and purification of the product. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to quantify and confirm the presence of 11-hydroxyprogesterone .
The molecular formula of 11-hydroxyprogesterone is C21H30O3, with a molecular weight of approximately 346.47 g/mol. The structure features:
The stereochemistry of this compound is critical for its biological activity, particularly its interaction with hormone receptors.
11-Hydroxyprogesterone can undergo various chemical reactions, including:
These reactions are significant for understanding its metabolic pathways and potential therapeutic applications.
The mechanism of action of 11-hydroxyprogesterone primarily involves its role as a precursor in the synthesis of corticosteroids. It binds to specific steroid hormone receptors, influencing gene expression related to stress response, metabolism, and immune function. The conversion processes often involve enzymatic activities that facilitate the hydroxylation and further modification of the steroid structure.
These properties are essential for handling and application in laboratory settings.
11-Hydroxyprogesterone has several applications in scientific research and medicine:
11-Hydroxyprogesterone designates a progesterone derivative hydroxylated at the C11 position, existing as two distinct stereoisomers due to the chiral center at C11. The IUPAC name for the 11α-isomer is (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, while the 11β-epimer is (8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one [3] [7] [10]. Both isomers share the molecular formula C₂₁H₃₀O₃ and a molar mass of 330.468 g/mol but exhibit critical stereochemical divergence: the 11α-isomer has a hydroxyl group projecting below the steroid plane (α-face), whereas the 11β-isomer projects above (β-face) [5] [10]. This difference profoundly impacts their biochemical behavior.
Table 1: Comparative Identity of 11-Hydroxyprogesterone Isomers
Property | 11α-Hydroxyprogesterone | 11β-Hydroxyprogesterone |
---|---|---|
IUPAC Name | (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | (8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
CAS Registry Number | 80-75-1 | 128-64-5 |
Canonical SMILES | CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@]4=CC(=O)CC[C@]34C)O)C | CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@]4=CC(=O)CC[C@]34C)O)C |
InChI Key | BFZHCUBIASXHPK-QJSKAATBSA-N | BFZHCUBIASXHPK-ATWVFEABSA-N |
Stereochemical Orientation | Axial (α-face) | Equatorial (β-face) |
X-ray crystallography reveals that 11α-hydroxyprogesterone crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a=8.4451(9) Å, b=10.7074(8) Å, c=20.1525(40) Å, and Z=4. Its density is 1.205 mg·m⁻³ [4]. The steroid backbone adopts distinct ring conformations: Ring A exists in an intermediate sofa-half-chair conformation bent toward the α-face, Rings B and C are in chair conformations, and Ring D is a slightly distorted half-chair. The side-chain conformation at C17 is defined by a C16-C17-C20-O20 torsion angle of -17.9° [4]. Spectroscopically, both isomers are distinguishable via trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). When adducted with dexamethasone to form heterodimers, 11α- and 11β-hydroxyprogesterone exhibit distinct collision cross-section (CCS) values due to their divergent hydrogen-bonding networks. The 11α-isomer forms an intramolecular hydrogen bond between O11-H and the C20 carbonyl, while the 11β-isomer cannot form this bond, leading to greater solvent exposure [6] [8].
The spatial orientation of the C11 hydroxyl group dictates distinct intermolecular interactions and metabolic fates. Molecular dynamics simulations show that 11α-hydroxyprogesterone’s α-oriented hydroxyl promotes a stable intramolecular H-bond with the C3 carbonyl, enhancing its planarity and rigidity. In contrast, the 11β-isomer’s β-hydroxyl cannot form this bond, resulting in greater conformational flexibility and solvent accessibility [8] [9]. These differences profoundly influence enzyme interactions:
Table 2: Biochemical Properties and Metabolic Pathways of 11-Hydroxyprogesterone Isomers
Property/Pathway | 11α-Hydroxyprogesterone | 11β-Hydroxyprogesterone |
---|---|---|
11β-HSD1 Inhibition (IC₅₀) | 5 nM (competitive) | Weak substrate |
11β-HSD2 Inhibition (IC₅₀) | 0.9 nM (competitive) | Substrate (converted to 11-ketoprogesterone) |
Primary Metabolic Enzymes | CYP17A1, SRD5A | 11β-HSD2, CYP17A1 |
Key Metabolites | 11α,17α-Dihydroxyprogesterone; 11α-Hydroxyandrostenedione | 11-Ketoprogesterone; 11β-Hydroxyandrostenedione |
Intramolecular H-Bond | O11-H···O3 (stable) | Not feasible |
The antiandrogenic activity of 11α-hydroxyprogesterone is attributed to its ability to bind androgen receptors without transcriptional activation, acting as a weak competitive antagonist [3] [8]. Its mineralocorticoid-potentiating effects arise from 11β-HSD2 inhibition, preventing cortisol inactivation and amplifying corticosteroid signaling in renal tissues [3] [8]. In contrast, 11β-hydroxyprogesterone (also termed 21-deoxycorticosterone) exhibits direct mineralocorticoid activity, contributing to hypertension in preclinical models [5]. Both isomers serve as biomarkers: 11β-hydroxyprogesterone accumulates in 21-hydroxylase deficiency due to shunting toward CYP11B1 metabolism, while 11α-hydroxyprogesterone is detectable in prostate tissue (>23 ng/g) and may contribute to C11-oxy steroid biosynthesis in cancers [5] [8].
Table 3: Biological Roles and Clinical Associations of 11-Hydroxyprogesterone Isomers
Biological Role | 11α-Hydroxyprogesterone | 11β-Hydroxyprogesterone |
---|---|---|
Receptor Interaction | Weak antiandrogen; no progestogenic, estrogenic, or androgenic activity | Mineralocorticoid agonist |
Enzymatic Impact | Potent 11β-HSD1/2 inhibitor | Substrate for 11β-HSD2 |
Pathophysiological Role | Precursor to 11α-hydroxy C19 steroids in prostate cancer | Biomarker for 21-hydroxylase deficiency |
Tissue Concentrations | ~23 ng/g in prostate cancer tissue | Up to 3.37 ng/mL in 21-hydroxylase deficiency |
Therapeutic Exploration | Investigated for androgen-dependent skin conditions (1950s) | Not clinically utilized |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7